5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine
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Overview
Description
5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine is a useful research compound. Its molecular formula is C10H8BrN3O3 and its molecular weight is 298.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of 5-Bromo-N-(furan-2-ylmethyl)-3-nitropyridin-2-amine and related compounds involves various organic chemistry techniques, including hydrogen peroxide oxidation, nucleophilic substitution reactions, and coupling reactions. For example, Agosti et al. (2017) detailed the large-scale synthesis of 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation, emphasizing the optimization of reaction conditions for safety and reproducibility (Agosti et al., 2017). Similarly, Bhunia et al. (2017) discussed the use of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, highlighting the compound's effectiveness in facilitating coupling reactions (Bhunia et al., 2017).
Reaction Mechanisms and Derivatives
The reaction of 2-(2-bromo-2-nitroethenyl)furan derivatives with compounds like dimedone and cyclohexane-1,3-dione, as reported by Berestovitskaya et al. (2015), showcases the versatility of furan derivatives in synthesizing complex organic molecules (Berestovitskaya et al., 2015). Additionally, Yao et al. (2005) investigated the nucleophilic substitution reaction of amines with 3-Bromo-4-nitropyridine, discovering unexpected products and shedding light on novel nitro-group migration phenomena (Yao et al., 2005).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding inhalation, skin, or eye contact, and using protective clothing and eye protection .
Properties
IUPAC Name |
5-bromo-N-(furan-2-ylmethyl)-3-nitropyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O3/c11-7-4-9(14(15)16)10(12-5-7)13-6-8-2-1-3-17-8/h1-5H,6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBJOWJPJLEDIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647938 |
Source
|
Record name | 5-Bromo-N-[(furan-2-yl)methyl]-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954216-03-6 |
Source
|
Record name | 5-Bromo-N-[(furan-2-yl)methyl]-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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